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Compound of Interest

Compound Name: ACHN-975 TFA

Cat. No.: B3047518

ACHN-975 TFA Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals working with ACHN-
975 TFA. The information is presented in a question-and-answer format to directly address
potential issues encountered during experimentation.

Frequently Asked Questions (FAQS)

Q1: What is the primary mechanism of action of ACHN-975?

ACHN-975 is a potent and selective inhibitor of the bacterial enzyme UDP-3-O-(R-3-
hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2][3] LpxC is a zinc-dependent
metalloenzyme that catalyzes the first committed step in the biosynthesis of lipid A, the
hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative
bacteria.[1][2] By inhibiting LpxC, ACHN-975 blocks the formation of lipid A, leading to
disruption of the bacterial outer membrane and ultimately cell death.

Q2: What is the known on-target activity of ACHN-975 against common Gram-negative
pathogens?

ACHN-975 has demonstrated potent in vitro activity against a wide range of Gram-negative
bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa and various
Enterobacteriaceae.

Table 1: In Vitro Activity of ACHN-975 Against Key Gram-Negative Pathogens
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Organism/Group IC50 (nM) MIC50 (pg/mL) MIC90 (pg/mL)
Enterobacteriaceae
0.02 0.5 1
spp.
Pseudomonas
_ 0.06 0.25
aeruginosa

Acinetobacter
.. >64
baumannii

Data compiled from multiple sources. Values may vary depending on the specific strains and
testing conditions.

Q3: What are the known off-target effects and toxicities associated with ACHN-975 TFA?

The clinical development of ACHN-975 was halted due to a dose-limiting cardiovascular toxicity
observed in a Phase 1 clinical trial (NCT01597947). The primary adverse event was transient
hypotension (a temporary drop in blood pressure) that occurred without a compensatory
increase in heart rate (tachycardia).

Table 2: Summary of ACHN-975 Clinical Trial Findings (NCT01597947)

Parameter Finding

Study Phase Phase 1

Population Healthy Volunteers

Dose Regimen Single Ascending Dose

Dose-Limiting Toxicity (DLT) Transient hypotension without tachycardia
Development Status Terminated

Q4: Has the specific off-target protein responsible for the cardiovascular toxicity of ACHN-975
been identified?
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No, the specific molecular target responsible for the observed hypotension has not been
definitively identified. It is hypothesized that the effect may be due to weak interactions with
multiple off-targets rather than high-affinity binding to a single protein. The hydroxamic acid
moiety present in ACHN-975 is a known chelator of metal ions and has been associated with
off-target inhibition of other metalloenzymes.

Troubleshooting Guides
Issue 1: Unexpected hypotension observed in animal models during in vivo experiments.

If you observe a drop in blood pressure in your animal models following administration of
ACHN-975 TFA, consider the following troubleshooting steps:

Experimental Workflow for Investigating Drug-Induced Hypotension
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Hypotension Observed in Animal Model

Confirm Hypotension:
- Repeat measurement
- Use multiple monitoring techniques (e.g., telemetry, tail-cuff)

:

Establish Dose-Response Relationship:
- Administer a range of doses
- Determine the threshold for the hypotensive effect

'

( Correlate Pharmacokinetics with Pharmacodynamics: )

- Measure plasma concentrations of ACHN-975 at time points corresponding to blood pressure changes

:

Investigate Potential Off-Target Mechanisms:
- In vitro screening against a panel of cardiovascular targets (e.g., GPCRs, ion channels, kinases)
- Ex vivo studies on isolated blood vessels or heart tissue

Document and Report Findings

Click to download full resolution via product page

Caption: Troubleshooting workflow for drug-induced hypotension.

Detailed Methodologies:

o Cardiovascular Monitoring in Rodents: For continuous monitoring, surgical implantation of
telemetry transmitters is the gold standard. These devices can measure blood pressure,
heart rate, and body temperature in conscious, freely moving animals, thus avoiding the
confounding effects of anesthesia and handling stress. For non-invasive measurements, tail-
cuff plethysmography can be used, although it is more susceptible to variability.
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o Pharmacokinetic Analysis: Blood samples should be collected at various time points after
ACHN-975 administration. Plasma concentrations of the compound can be quantified using
a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

 In Vitro Off-Target Screening: A number of commercial services (e.g., Eurofins CEREP
panel) offer screening of compounds against a broad range of receptors, ion channels, and
enzymes known to be involved in cardiovascular regulation. This can help identify potential
off-target interactions.

e Ex Vivo Vascular Reactivity: Segments of arteries (e.g., aorta, mesenteric artery) can be
isolated from untreated animals and mounted in an organ bath. The effect of ACHN-975 on
vascular tone can be assessed by measuring changes in isometric tension in response to
the compound, both in the presence and absence of vasoconstrictors (e.g., phenylephrine,

potassium chloride).

Q5: How can | assess the potential for cardiovascular off-target effects of my LpxC inhibitor in

vitro?

Several in vitro assays can be employed to de-risk compounds for cardiovascular liabilities

early in the drug discovery process.

Signaling Pathway for LpxC Inhibition and Potential Off-Target Effects

Inhibition

ACHN-975

~~ _Potential Interaction

Click to download full resolution via product page

Caption: ACHN-975's on-target and potential off-target pathways.

Recommended In Vitro Assays:
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o Cardiomyocyte-based Assays: Human induced pluripotent stem cell-derived cardiomyocytes
(hiPSC-CMs) are a valuable in vitro model as they recapitulate many of the
electrophysiological and contractile properties of human heart cells.

o Impedance-based Assays: These assays measure changes in the impedance of a
cardiomyocyte monolayer, which correlates with contractility and beat rate. They can
detect both positive and negative inotropic effects as well as chronotropic effects.

o Calcium Flux Assays: These assays use calcium-sensitive fluorescent dyes to measure
intracellular calcium transients, which are essential for cardiomyocyte contraction.
Alterations in calcium handling can be indicative of cardiotoxicity.

o hERG Channel Assay: The human ether-a-go-go-related gene (hERG) potassium channel is
a critical component of cardiac repolarization. Inhibition of this channel can lead to QT
interval prolongation and life-threatening arrhythmias. A patch-clamp assay is the gold
standard for assessing hERG liability.

o Kinase and Phosphatase Screening Panels: Broad screening panels can identify off-target
interactions with various kinases and phosphatases, some of which may be involved in
cardiovascular signaling pathways.

Q6: What does the "TFA" in ACHN-975 TFA signify, and does it contribute to toxicity?

TFA stands for trifluoroacetic acid. It is a counterion used to form a salt of the ACHN-975
molecule, which can improve its solubility and stability. While high concentrations of TFA can be
toxic, the amounts present as a counterion in a drug formulation are generally considered to be
too low to elicit a toxicological response on their own. The observed cardiovascular toxicity of
ACHN-975 is attributed to the pharmacological activity of the parent molecule, not the TFA salt
form. However, it is always good practice to consider the potential contribution of any
counterions in a drug formulation to the overall experimental outcome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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